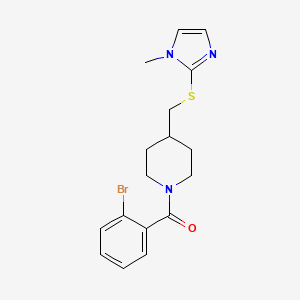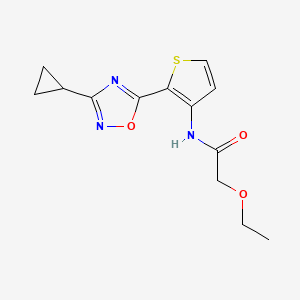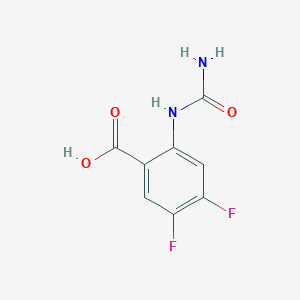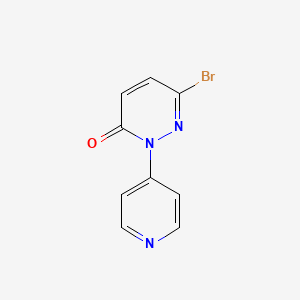
2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide, also known as DMNPEB, is a chemical compound that has been extensively studied for its potential use in scientific research. DMNPEB is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
Applications De Recherche Scientifique
Synthesis Methods and Chemical Reactions Research has delved into the synthesis of compounds through various chemical reactions, exploring the capabilities and modifications of the molecular structure for enhanced performance. The synthesis of substituted benzoquinazolinones via Buchwald–Hartwig amination demonstrates the preparation of derivatives with potential anticancer activities, showcasing the methodological advancements in creating complex molecules (Nowak et al., 2014). Similarly, the development of N-Methylated 1,8-Diaminonaphthalenes as bifunctional nucleophiles in reactions with α,ω-Dihalogenoalkanes facilitates the construction of novel heterocyclic structures, indicating the compound's utility in synthesizing new organic receptors (Ozeryanskii et al., 2020).
Biological Activity and Anticancer Potential Studies have also explored the biological activity of compounds, including their potential anticancer properties. For example, the preparation, single-crystal structure, and antibacterial activity of N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpho-line-N-(naphthalene-1-yl)propionamide highlighted not only the structural characterization but also the biological implications of such molecules (Cai Zhi, 2010). Additionally, the investigation of cognitive enhancing agents and their antiamnestic and antihypoxic activities further demonstrates the diverse applications of these compounds in therapeutic contexts (Ono et al., 1995).
Propriétés
IUPAC Name |
2,6-dimethoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-29-22-11-6-12-23(30-2)24(22)25(28)26-17-21(27-13-15-31-16-14-27)20-10-5-8-18-7-3-4-9-19(18)20/h3-12,21H,13-17H2,1-2H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROOLYJVUMFSGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2371341.png)

![7-Butyl-5-ethylsulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2371348.png)
![2-[(3S)-oxolan-3-yl]oxyacetic acid](/img/structure/B2371349.png)
![3-[(E)-2-(2-Ethoxy-phenyl)-vinyl]-1H-quinoxalin-2-one](/img/structure/B2371352.png)
![N-(4-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2371353.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2371354.png)



![Methyl 6-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-5-cyano-2-methylnicotinate](/img/structure/B2371360.png)
![N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2371361.png)